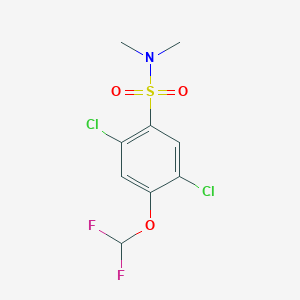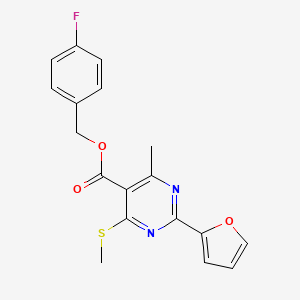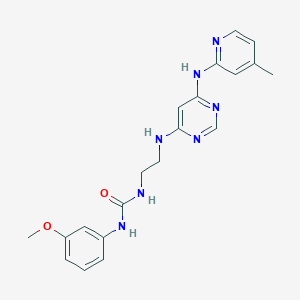
4-chloro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new benzothiophene arylpiperazine derivatives were synthesized as potential serotoninergic agents with 5-HT 1A receptor affinity . The preparation of the derivatives was performed by the reaction of 1-(4-aminophenyl)-4-[(4,7-dimethoxy-1-benzothien-2-yl)carbonyl] piperazine with a series of substituted aroyl chlorides .Scientific Research Applications
Tetrahydroquinoline Derivatives Synthesis
Tetrahydroquinoline derivatives, which are structurally similar to the compound , can be synthesized through aza Diels-Alder reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides. These derivatives have been studied for their chemical behavior, suggesting potential applications in the synthesis of complex molecular architectures for pharmacological studies (Cremonesi, Croce, & Gallanti, 2010).
Molecular Interactions with Human Carbonic Anhydrases
Compounds containing benzenesulfonamide moieties, akin to the chemical structure of interest, have been explored for their interactions with human carbonic anhydrases (hCAs). These interactions can be pivotal for designing selective inhibitors for druggable isoforms of hCAs, which are significant in developing treatments for conditions like glaucoma and edema (Bruno et al., 2017).
Antitumor Agents Development
Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds have shown potency exceeding that of established chemotherapy drugs, highlighting the therapeutic potential of such chemical structures in cancer treatment (Alqasoumi et al., 2010).
Ruthenium Complexes for Catalysis
Half-sandwich ruthenium complexes containing aromatic sulfonamides, similar to the compound of interest, have been synthesized and characterized. These complexes exhibit good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, suggesting applications in synthetic chemistry and industrial processes (Dayan et al., 2013).
Future Directions
The future directions for research on “4-chloro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” and similar compounds could involve further exploration of their potential as serotoninergic agents with 5-HT 1A receptor affinity . This could lead to the development of new pharmacological agents with improved profiles .
properties
IUPAC Name |
4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKGCKVVHMSMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574169.png)



![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2574174.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
